![molecular formula C11H14F3NO2 B3027828 [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1402232-55-6](/img/structure/B3027828.png)
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine
Overview
Description
“[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14F3NO2 . It has a molecular weight of 249.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group through a methoxyethoxy linker .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
- Basu et al. (2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, displaying significant photocytotoxicity in red light and potential for cellular imaging applications (Basu et al., 2014).
Synthesis and Characterization of Novel Compounds
- The work of Younas, Abdelilah, and Anouar (2014) involved synthesizing N,N-dibenzyl-1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl]methanamine, demonstrating the diverse synthetic possibilities of similar compounds (Younas, Abdelilah, & Anouar, 2014).
Ruthenium Complexes for Hydrogenation Reactions
- Karabuğa et al. (2015) explored the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in creating ruthenium(II) complexes for efficient transfer hydrogenation reactions (Karabuğa et al., 2015).
Use in Radiochemical Synthesis for PET Imaging
- Matarrese et al. (1997) reported on the synthesis of [O-methyl-11C]fluvoxamine using a compound structurally similar to [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine for positron emission tomography (PET) imaging (Matarrese et al., 1997).
Palladacycle Synthesis for Catalytic Applications
- Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for creating palladacycles with significant catalytic activity and selectivity (Roffe et al., 2016).
Antimicrobial Activities of Quinoline Derivatives
- Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, revealing potential antimicrobial activities (Thomas, Adhikari, & Shetty, 2010).
Development of Luminescent Materials
- A.N. and Adhikari (2014) developed luminescent materials using 4-(3,4-bis(alkyloxy)phenyl)-6-(4-((1-(4-cyano-benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, indicating potential for advanced material sciences applications (A.N. & Adhikari, 2014).
Safety and Hazards
properties
IUPAC Name |
[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-4-5-17-10-3-2-8(7-15)6-9(10)11(12,13)14/h2-3,6H,4-5,7,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYOHPKXWTYDNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183532 | |
Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1402232-55-6 | |
Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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